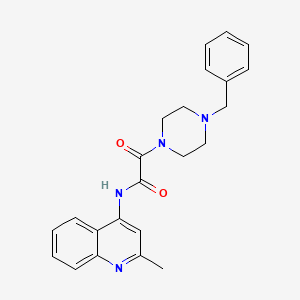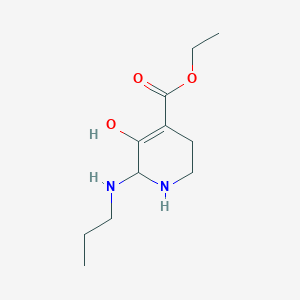![molecular formula C13H10N4O B2918751 3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 190062-63-6](/img/structure/B2918751.png)
3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that features a benzotriazinone core with a pyridinylmethyl substituent
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-3-ylmethyl)aniline, have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase .
Mode of Action
Related compounds, such as nitenpyram, work by blocking neural signaling in the central nervous system . They bind irreversibly to the nicotinic acetylcholine receptor, causing a stop of the flow of ions in the postsynaptic membrane of neurons, leading to paralysis and death .
Biochemical Pathways
Related compounds, such as pyridones, are known to be oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
Related compounds, such as amg 487, have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . One of its metabolites, M2, undergoes further metabolism by CYP3A and has been demonstrated to inhibit CYP3A in a competitive manner as well as via mechanism-based inhibition .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cell lines .
Action Environment
Oxidative stress can be induced by a wide range of environmental factors including uv stress, pathogen invasion, herbicide action, and oxygen shortage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the following steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the benzotriazinone core with a pyridinylmethyl halide under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the benzotriazinone core.
Substitution: The pyridinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Comparison with Similar Compounds
Similar Compounds
- 3-[(pyridin-2-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
- 3-[(pyridin-4-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
Uniqueness
3-[(pyridin-3-yl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the position of the pyridinylmethyl group, which can influence its binding affinity and specificity for biological targets. This positional variation can result in different biological activities and therapeutic potentials compared to its analogs.
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-5-1-2-6-12(11)15-16-17(13)9-10-4-3-7-14-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXAVEJCLNBFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2918668.png)



![2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2918673.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2918674.png)


![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)


![4-(benzylsulfanyl)-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2918688.png)
